molecular formula C8H10O4 B098311 Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate CAS No. 15341-69-2

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

Cat. No.: B098311
CAS No.: 15341-69-2
M. Wt: 170.16 g/mol
InChI Key: PPVYLXZWWRLONV-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period .

Industrial Production Methods

In industrial settings, the production of methyl 5-(hydroxymethyl)-2-methyl-3-furoate often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-2-methyl-3-furoate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A precursor to methyl 5-(hydroxymethyl)-2-methyl-3-furoate, known for its role in biomass conversion.

    5-(Chloromethyl)furfural: A halogenated derivative with similar reactivity patterns.

    5-(Bromomethyl)furfural: Another halogenated analog with distinct chemical properties.

Uniqueness

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and stability. Its ester group makes it more hydrophobic compared to its hydroxylated analogs, enhancing its solubility in organic solvents and its potential for use in non-aqueous systems .

Biological Activity

Methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, a hydroxymethyl group, and a carboxylate moiety. The presence of these functional groups enables various interactions with biological macromolecules, such as enzymes and receptors, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with aromatic amino acids in proteins. This interaction can influence protein conformation and function, thereby modulating enzymatic activities and receptor signaling pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was tested against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity, with the following IC50 values:

Cell Line IC50 (µg/mL)
HeLa62.37
HepG2120.06
Vero124.46

The amine derivative of this compound showed the most potent activity against HeLa cells, indicating that structural modifications can enhance anticancer efficacy .

Antibacterial Activity

The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated for various derivatives:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus500.00
Bacillus cereus500.00
Escherichia coli250.00
Bacillus subtilis250.00

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents .

Case Studies and Research Findings

  • Hepatoprotective Effects : A study investigated the protective effects of similar compounds on liver oxidative injury induced by alcohol in mice. The treatment with hydroxymethyl derivatives significantly reduced liver enzyme levels (ALT, AST) and malondialdehyde (MDA) levels, indicating antioxidant properties that may be beneficial in liver protection .
  • Cytotoxicity Evaluation : In a comparative study, various derivatives of this compound were synthesized and tested for their anticancer activity against multiple cell lines. The results highlighted the importance of specific functional groups in enhancing biological activity .
  • Antimicrobial Testing : The antibacterial efficacy was tested against several pathogenic strains, confirming that certain derivatives maintained significant antibacterial activity while others showed diminished effects due to structural changes .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVYLXZWWRLONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429309
Record name methyl 5-(hydroxymethyl)-2-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15341-69-2
Record name methyl 5-(hydroxymethyl)-2-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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